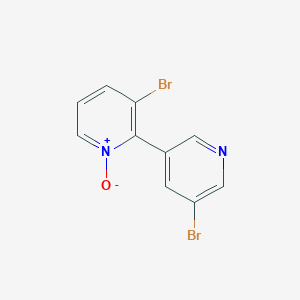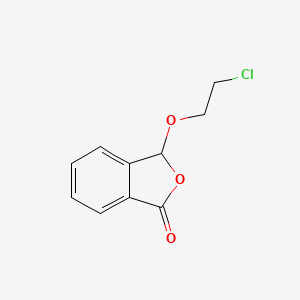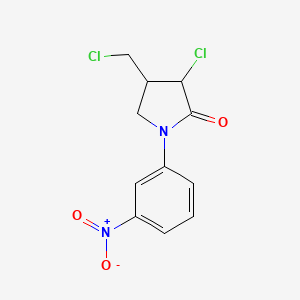
3-Chloro-4-(chloromethyl)-1-(3-nitrophenyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-(chloromethyl)-1-(3-nitrophenyl)pyrrolidin-2-one is a synthetic organic compound It is characterized by the presence of a pyrrolidin-2-one ring substituted with a 3-nitrophenyl group, a chloromethyl group, and a chlorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(chloromethyl)-1-(3-nitrophenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidin-2-one Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3-Nitrophenyl Group: This step involves the nitration of a phenyl ring followed by its attachment to the pyrrolidin-2-one ring via a coupling reaction.
Chlorination: The final step involves the chlorination of the pyrrolidin-2-one ring, which can be achieved using chlorine gas or other chlorinating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-Chloro-4-(chloromethyl)-1-(3-nitrophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: The chloromethyl and chlorine groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloromethyl group could yield various substituted derivatives.
科学的研究の応用
3-Chloro-4-(chloromethyl)-1-(3-nitrophenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals or as a precursor for materials with specific properties.
作用機序
The mechanism of action of 3-Chloro-4-(chloromethyl)-1-(3-nitrophenyl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
類似化合物との比較
Similar Compounds
3-Chloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one: Similar structure but lacks the nitro group.
4-(Chloromethyl)-1-(3-nitrophenyl)pyrrolidin-2-one: Similar structure but lacks the chlorine atom on the pyrrolidin-2-one ring.
Uniqueness
3-Chloro-4-(chloromethyl)-1-(3-nitrophenyl)pyrrolidin-2-one is unique due to the presence of both the nitro group and the chloromethyl group, which can impart specific chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
61213-34-1 |
|---|---|
分子式 |
C11H10Cl2N2O3 |
分子量 |
289.11 g/mol |
IUPAC名 |
3-chloro-4-(chloromethyl)-1-(3-nitrophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H10Cl2N2O3/c12-5-7-6-14(11(16)10(7)13)8-2-1-3-9(4-8)15(17)18/h1-4,7,10H,5-6H2 |
InChIキー |
DKOWJPCTAGUACC-UHFFFAOYSA-N |
正規SMILES |
C1C(C(C(=O)N1C2=CC(=CC=C2)[N+](=O)[O-])Cl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Methoxyimino)methyl]benzoic acid](/img/structure/B14584267.png)
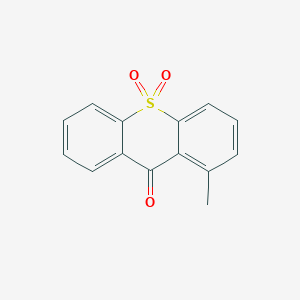
![2-Azaspiro[4.5]decane-1,3-dione, 2-(4-nitrophenyl)-](/img/structure/B14584279.png)

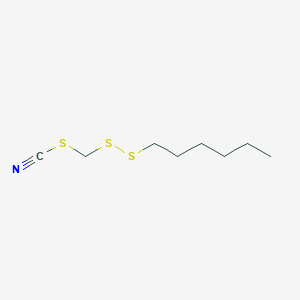
![N-[2,2-Bis(hexyloxy)ethyl]-2-bromo-N-(2,6-dimethylphenyl)acetamide](/img/structure/B14584290.png)
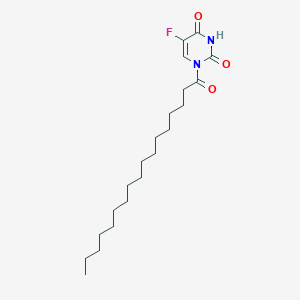
![Dibutyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14584298.png)
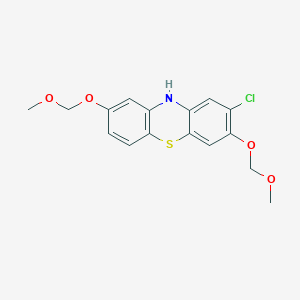

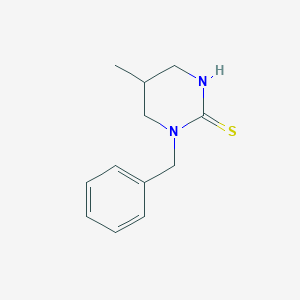
![(1S,3S)-3-[(dimethylamino)methyl]cyclohexan-1-ol](/img/structure/B14584319.png)
